1-(3-CHLOROPHENYL)-4-{4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]BENZOYL}PIPERAZINE
Overview
Description
1-(3-Chlorophenyl)-4-{4-[4-(3-chlorophenyl)piperazine-1-carbonyl]benzoyl}piperazine is a complex organic compound that features a piperazine ring substituted with chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-4-{4-[4-(3-chlorophenyl)piperazine-1-carbonyl]benzoyl}piperazine typically involves multiple steps. One common method involves the reaction of 1-(3-chlorophenyl)piperazine with 4-(3-chlorophenyl)piperazine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave irradiation has been reported to enhance reaction rates and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-4-{4-[4-(3-chlorophenyl)piperazine-1-carbonyl]benzoyl}piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl groups, using reagents like sodium methoxide
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)-4-{4-[4-(3-chlorophenyl)piperazine-1-carbonyl]benzoyl}piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with various biological targets, including neurotransmitter receptors.
Medicine: Investigated for potential therapeutic effects, particularly in the treatment of mental health disorders.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-4-{4-[4-(3-chlorophenyl)piperazine-1-carbonyl]benzoyl}piperazine involves its interaction with specific molecular targets. It acts as an agonist or antagonist at various neurotransmitter receptors, including serotonin receptors (5-HT2C, 5-HT2B, and 5-HT2A). This interaction modulates neurotransmitter release and affects various physiological processes .
Comparison with Similar Compounds
1-(3-Chlorophenyl)piperazine: A major metabolite of antidepressants like trazodone and nefazodone, known for its serotonin receptor activity.
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: Used in the synthesis of trazodone and other piperazine derivatives
Uniqueness: 1-(3-Chlorophenyl)-4-{4-[4-(3-chlorophenyl)piperazine-1-carbonyl]benzoyl}piperazine is unique due to its dual piperazine structure, which allows for more complex interactions with biological targets compared to simpler piperazine derivatives .
Properties
IUPAC Name |
[4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28Cl2N4O2/c29-23-3-1-5-25(19-23)31-11-15-33(16-12-31)27(35)21-7-9-22(10-8-21)28(36)34-17-13-32(14-18-34)26-6-2-4-24(30)20-26/h1-10,19-20H,11-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPXQADKSGGSTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.